

Application Notes and Protocols for 8-HA-cAMP Delivery in Animal Models

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Compound of Interest

Compound Name: 8-HA-cAMP

Cat. No.: B15543237

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Introduction

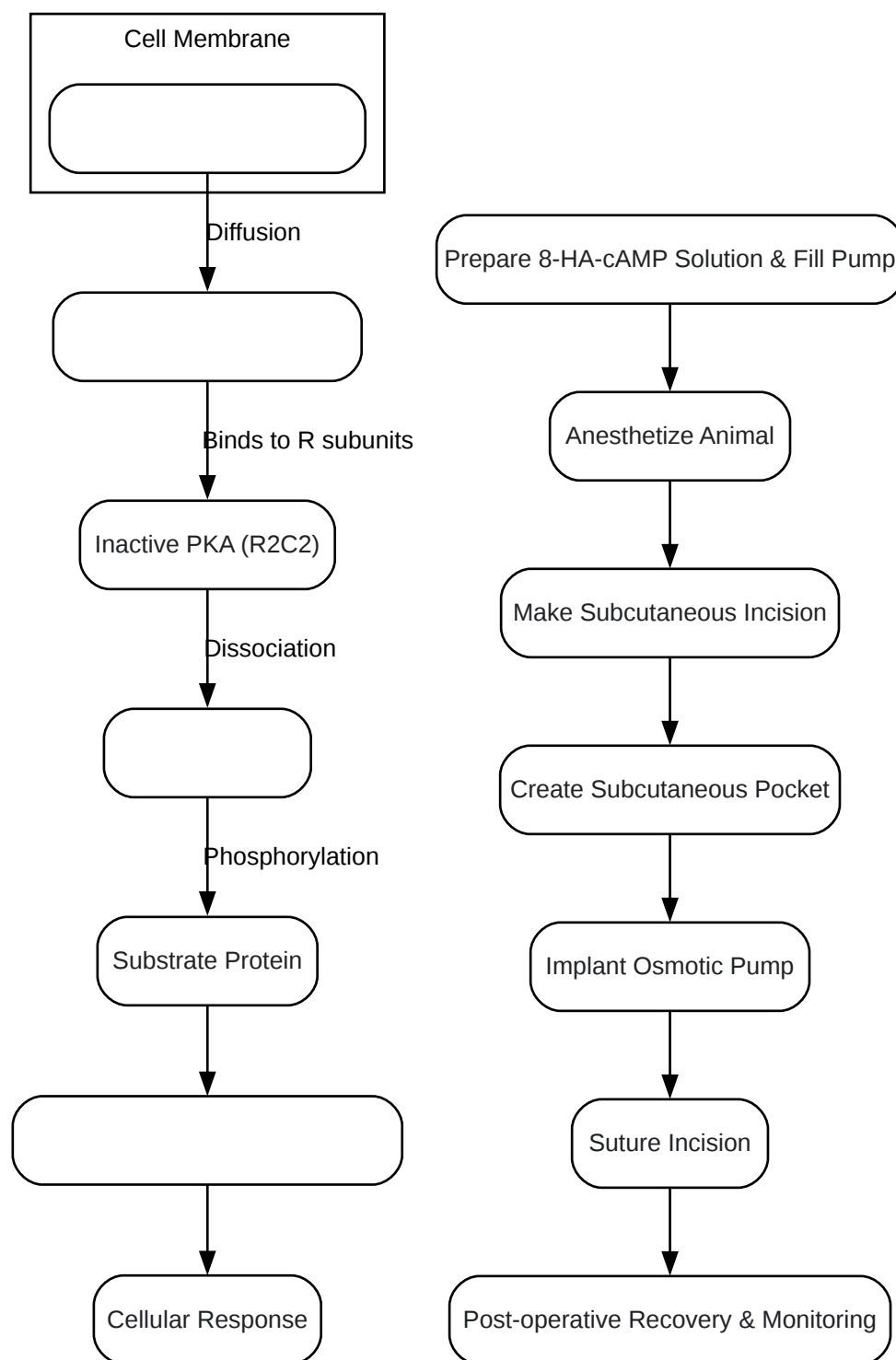
8-Hexylamino-adenosine-3',5'-cyclic monophosphate (**8-HA-cAMP**) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of cAMP-dependent protein kinase (PKA). By mimicking the action of endogenous cAMP, **8-HA-cAMP** serves as a valuable tool for investigating the diverse roles of the PKA signaling pathway in various physiological and pathological processes. These application notes provide a detailed overview of the delivery methods for **8-HA-cAMP** in animal models, complete with experimental protocols and data presentation to guide researchers in their in vivo studies.

While specific in vivo protocols and quantitative data for **8-HA-cAMP** are not extensively documented in publicly available literature, this document provides generalized protocols based on common practices for cAMP analogs and includes data from closely related compounds, such as 8-Bromo-cAMP (8-Br-cAMP) and 8-Chloro-cAMP (8-Cl-cAMP), to serve as a reference. Researchers should optimize these protocols for their specific animal model and experimental goals.

Mechanism of Action: **8-HA-cAMP** as a PKA Activator

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli.[1] Its primary intracellular effector is Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate specific serine and threonine residues on target proteins, thereby modulating their activity and eliciting a cellular response.[2]

8-HA-cAMP, like other 8-substituted cAMP analogs, selectively activates PKA. The hexylamino group at the 8th position of the adenine ring enhances its lipophilicity, allowing it to cross cell membranes more readily than cAMP itself.



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References

- [1. Cardiovascular effects of microinjections of adenosine analogs into the fourth ventricle of rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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